3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of furan-2-carbaldehyde, 4-nitrobenzaldehyde, and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 3-(Furan-2-ylmethyl)-2-(4-aminophenyl)-1,3-thiazolidin-4-one.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the nitro group, which may result in different biological activities.
3-(Furan-2-ylmethyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one: Contains a chloro group instead of a nitro group, which can affect its reactivity and applications.
Uniqueness
3-(Furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of both the furan and nitrophenyl groups, which can impart distinct chemical and biological properties. The nitro group, in particular, can enhance its reactivity and potential as a pharmacophore.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13-9-21-14(15(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)16(18)19/h1-7,14H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQVWNNMGDXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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